Dysprosium(III) nitrate hydrate
Übersicht
Beschreibung
Dysprosium(III) nitrate hydrate is an inorganic compound and a salt of dysprosium and nitric acid with the chemical formula Dy(NO3)3. It forms yellowish crystals and is highly water-soluble .
Synthesis Analysis
The synthesis of this compound involves the action of nitrogen dioxide on dysprosium (III) oxide . It can also be synthesized by the action of nitrogen dioxide on metallic dysprosium . In a study, this compound was used as a precursor in the synthesis of dysprosium ion-doped epoxy resin polymer composite (ERPC) panels .Molecular Structure Analysis
The thermal decomposition of dysprosium nitrate begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, and intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O are formed .Chemical Reactions Analysis
The thermal decomposition of dysprosium nitrate is a complex process. The initial monomer Dy(NO3)3·6H2O condenses into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, forming intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O .Physical and Chemical Properties Analysis
This compound forms yellowish crystals. It is highly water-soluble and compatible with nitrates and lower (acidic) pH . It forms a crystalline hydrate, which melts in its own crystallization water at 88.6 °C .Wissenschaftliche Forschungsanwendungen
Dysprosium(III) nitrate complexes have been synthesized and characterized, showing that they are 1:1 electrolytes with two coordinated water molecules. These complexes exhibit a little covalency in metal-ligand bonding (Selvaraj & Theivarasu, 2003).
Dysprosium(III) complexes have demonstrated single-molecule-magnet behavior, influenced by the electron density of the ligand and structural changes in the coordination environment (Campbell et al., 2014).
The extraction of dysprosium(III) nitrates using di-(2-ethylhexyl) phosphoric acid in o-xylene was studied, highlighting the formation of a third solid phase in high-content rare earth element nitrate solutions (Kurdakova et al., 2017).
Magnetic properties of dysprosium(III) coordination compounds have been explored, showing different behaviors based on the M-O-M angles in the [Dy4(µ3-OH)4] core (Ke et al., 2010).
Dysprosium complexes have been observed to display field-induced single molecular magnetic behavior, influenced by their low-symmetrical coordination environment (Guo et al., 2017).
The modulation of slow magnetic relaxation in dysprosium compounds through the position of coordinating nitrate groups has been investigated, revealing how crystal field changes around dysprosium ions affect relaxation behaviors (Ma et al., 2017).
Research on the nitrate dependence of the dysprosium distribution coefficient in a synergistic system showed how dysprosium forms complexes in both aqueous and organic phases (Hayden, Gerow, & Davis, 1974).
A study on the magnetic anisotropy of dysprosium(III) in a low-symmetry environment used both theoretical and experimental approaches to investigate the interaction between dysprosium(III) ions and radicals (Bernot et al., 2009).
Wirkmechanismus
Target of Action
Dysprosium(III) nitrate hydrate is an inorganic compound, a salt of dysprosium and nitric acid . It is primarily used as a catalyst . As a catalyst, it facilitates chemical reactions without undergoing any permanent chemical change itself.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As an inorganic compound, it is likely to behave differently in the body compared to organic drugs. Its solubility in water
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it could be less effective in non-aqueous environments. Additionally, like all catalysts, its activity could be affected by factors such as temperature and pH.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dysprosium(3+);trinitrate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBQRTVZFLVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Dy+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH2N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721100 | |
Record name | Dysprosium(III) nitrate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100641-13-2 | |
Record name | Dysprosium(III) nitrate hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dysprosium trinitrate xH2O | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Dysprosium(III) nitrate hydrate in the magnetic levitation-based diagnostic method for pancreatic cancer?
A: this compound plays a crucial role in creating the paramagnetic solution used in the magnetic levitation (MagLev) device []. When injected into this solution, the graphene oxide nanoparticles coated with patient plasma proteins experience different levitation profiles depending on the protein corona composition. This difference arises from the interactions between the paramagnetic solution and the protein-coated nanoparticles. The distinct levitation patterns then enable researchers to differentiate between patients with pancreatic ductal adenocarcinoma (PDAC) and non-oncological individuals.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.